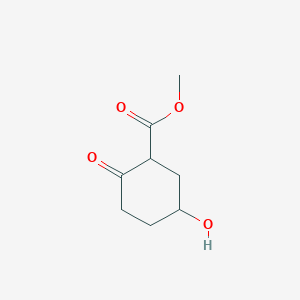
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of cyclohexanone and contains both a hydroxyl group and a carboxylate ester group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the hydroxylation of methyl 2-oxocyclohexanecarboxylate. This reaction typically requires a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like sodium tungstate (Na2WO4). The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroxylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl) or amines (e.g., NH3) can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-oxo-2-oxocyclohexane-1-carboxylate or 5-carboxy-2-oxocyclohexane-1-carboxylate.
Reduction: Formation of methyl 5-hydroxy-2-hydroxycyclohexane-1-carboxylate.
Substitution: Formation of methyl 5-substituted-2-oxocyclohexane-1-carboxylate derivatives.
Applications De Recherche Scientifique
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic interactions, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-oxocyclohexane-1-carboxylate
- Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
- Ethyl 2-oxocyclohexane-1-carboxylate
Uniqueness
Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the cyclohexane ring. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and research.
Propriétés
Numéro CAS |
113093-40-6 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h5-6,9H,2-4H2,1H3 |
Clé InChI |
HQWXWNYESIUABE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(CCC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
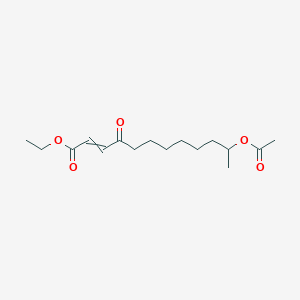
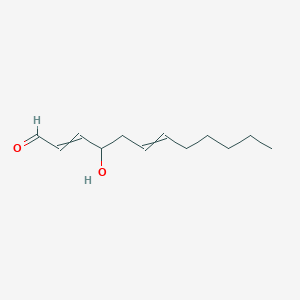
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
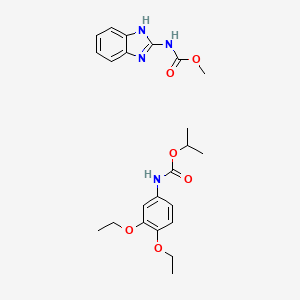
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
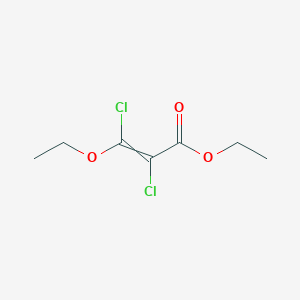
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
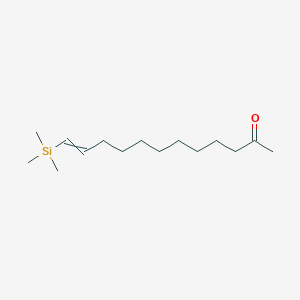
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)
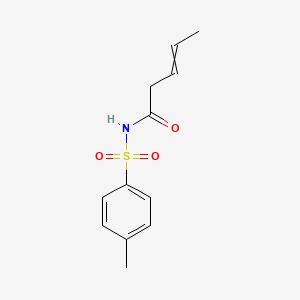
![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
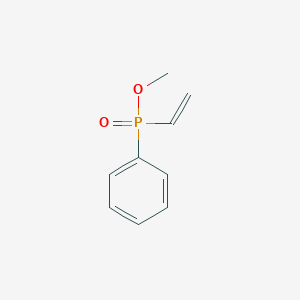
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
